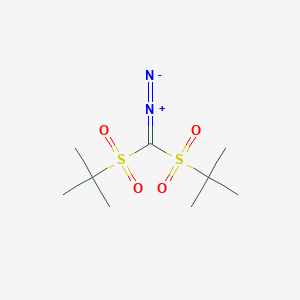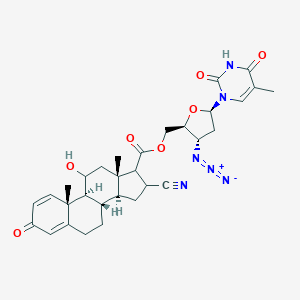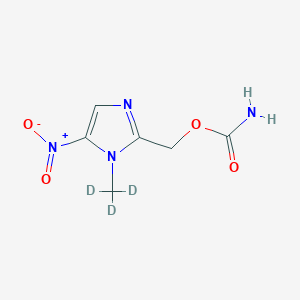
Bis(T-butylsulfonyl)diazomethane
Overview
Description
Bis(T-butylsulfonyl)diazomethane is a chemical compound with the molecular formula C9H18N2O4S2 and a molecular weight of 282.38 g/mol . It appears as white to pale yellow crystals or crystalline powder . This compound is primarily used in research and industrial applications due to its unique reactivity and stability.
Preparation Methods
Bis(T-butylsulfonyl)diazomethane can be synthesized through various synthetic routes. One common method involves the reaction of diazomethane with t-butylsulfonyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the diazomethane intermediate . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
Bis(T-butylsulfonyl)diazomethane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the diazo group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bis(T-butylsulfonyl)diazomethane has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which Bis(T-butylsulfonyl)diazomethane exerts its effects involves the generation of reactive intermediates, such as carbenes, upon decomposition . These intermediates can then react with various substrates to form new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used .
Comparison with Similar Compounds
Bis(T-butylsulfonyl)diazomethane is unique compared to other diazo compounds due to its stability and reactivity. Similar compounds include:
Diazomethane: A simpler diazo compound that is highly reactive and used in organic synthesis.
Bis(methylsulfonyl)diazomethane: Another diazo compound with similar reactivity but different substituents.
Bis(trifluoromethyl)diazomethane: Known for its interactions with metal complexes and use in metal-organic chemistry.
The uniqueness of this compound lies in its ability to participate in a wide range of reactions while maintaining stability under various conditions .
Properties
IUPAC Name |
2-[tert-butylsulfonyl(diazo)methyl]sulfonyl-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4S2/c1-8(2,3)16(12,13)7(11-10)17(14,15)9(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFWZKVQMVOANB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619168 | |
| Record name | 2-[Diazo(2-methylpropane-2-sulfonyl)methanesulfonyl]-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138529-84-7 | |
| Record name | 2-[Diazo(2-methylpropane-2-sulfonyl)methanesulfonyl]-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















